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Compound of Interest

Compound Name: 1-isothiocyanato-PEG4-Alcohol

Cat. No.: B604938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-isothiocyanato-PEG4-Alcohol,
a heterobifunctional linker critical in the field of targeted protein degradation and

bioconjugation. This document details its chemical properties, outlines a representative

experimental protocol for its use in Proteolysis Targeting Chimera (PROTAC) synthesis, and

illustrates the underlying biological and chemical workflows.

Core Compound Data
1-isothiocyanato-PEG4-Alcohol is a versatile chemical tool featuring a reactive

isothiocyanate group and a terminal alcohol, separated by a hydrophilic 4-unit polyethylene

glycol (PEG) spacer. The isothiocyanate moiety readily reacts with primary amines to form

stable thiourea bonds, while the hydroxyl group can be further modified, for example, through

esterification or etherification. The PEG linker enhances aqueous solubility and provides spatial

separation between conjugated molecules.
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Property Value Source(s)

Molecular Weight 235.30 g/mol [1][2][3]

Chemical Formula C9H17NO4S [1][3]

CAS Number 1835759-69-7 [1][3]

Purity Typically ≥95% [1]

Appearance Varies (often an oil or solid)

Solubility
Soluble in DMSO, DMF, and

other organic solvents

Storage Conditions

Short term: 0 - 4 °C; Long

term: -20 °C. Store in a dry,

dark environment.

[3]

Application in PROTAC Synthesis
The primary application of 1-isothiocyanato-PEG4-Alcohol is in the construction of

PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of

Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the POI by the proteasome. This technology offers a powerful method for

targeting proteins that have been traditionally difficult to inhibit with conventional small

molecules.

The structure of 1-isothiocyanato-PEG4-Alcohol allows for a sequential conjugation strategy.

For instance, the isothiocyanate group can be reacted with a primary amine on an E3 ligase

ligand. Subsequently, the terminal alcohol can be activated (e.g., by conversion to a tosylate or

mesylate) and then reacted with a nucleophilic handle on the POI-binding ligand.

Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule

induces the degradation of a target protein.
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Caption: The catalytic cycle of a PROTAC, from ternary complex formation to target protein

degradation.

Experimental Protocols
This section provides a representative two-step protocol for the synthesis of a PROTAC using

1-isothiocyanato-PEG4-Alcohol. This protocol assumes the E3 ligase ligand possesses a

primary amine for reaction with the isothiocyanate, and the POI-binding ligand has a

nucleophilic group (e.g., a phenol or amine) that can react with an activated form of the linker's

alcohol.
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Step 1: Conjugation of 1-isothiocyanato-PEG4-Alcohol to an Amine-Containing E3 Ligase

Ligand

This procedure details the formation of a stable thiourea linkage between the linker and the E3

ligase ligand.

Materials:

1-isothiocyanato-PEG4-Alcohol

Amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand)

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Nitrogen or Argon atmosphere

Standard laboratory glassware and magnetic stirrer

Procedure:

Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF under

an inert atmosphere.

Add TEA or DIPEA (2.0-3.0 equivalents) to the solution. This basic environment facilitates

the nucleophilic attack of the amine.

In a separate vial, dissolve 1-isothiocyanato-PEG4-Alcohol (1.1-1.2 equivalents) in a

minimal amount of anhydrous DMF.

Slowly add the solution of 1-isothiocyanato-PEG4-Alcohol to the E3 ligase ligand

solution with gentle stirring.

Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction

progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC)

or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is

consumed.
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Upon completion, the reaction mixture can be diluted with a suitable organic solvent like

ethyl acetate and washed with water or brine to remove excess base and DMF.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the resulting E3 ligase ligand-PEG4-Alcohol conjugate by flash column

chromatography on silica gel to obtain the pure product.

Step 2: Activation of the Terminal Alcohol and Conjugation to the POI Ligand

This procedure involves activating the terminal hydroxyl group of the conjugate from Step 1,

followed by reaction with the POI-binding ligand.

Materials:

E3 ligase ligand-PEG4-Alcohol conjugate (from Step 1)

POI-binding ligand with a nucleophilic handle (e.g., phenol, amine)

Activating agent (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride

(MsCl))

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

A suitable base (e.g., TEA, DIPEA, or pyridine for activation; a stronger base like

potassium carbonate or cesium carbonate may be needed for the final coupling)

Nitrogen or Argon atmosphere

Procedure:

Dissolve the E3 ligase ligand-PEG4-Alcohol conjugate (1.0 equivalent) in anhydrous DCM

under an inert atmosphere.

Cool the solution to 0 °C in an ice bath.
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Add the base (e.g., TEA, 1.5-2.0 equivalents), followed by the slow, dropwise addition of

the activating agent (TsCl or MsCl, 1.2-1.5 equivalents) dissolved in a minimal amount of

anhydrous DCM.

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

Monitor the formation of the activated intermediate (tosylate or mesylate) by TLC or LC-

MS.

Once the activation is complete, the solvent can be removed under reduced pressure. The

crude activated intermediate may be used directly or after a quick purification step.

Dissolve the activated intermediate and the POI-binding ligand (1.0-1.2 equivalents) in a

suitable anhydrous solvent like DMF.

Add a base appropriate for the nucleophilicity of the POI ligand (e.g., potassium carbonate

or cesium carbonate for phenols).

Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the

formation of the final PROTAC product by TLC or LC-MS.

After completion, perform an aqueous workup similar to Step 1.

Purify the final PROTAC molecule by preparative High-Performance Liquid

Chromatography (HPLC) or flash column chromatography to yield the desired product.

Experimental Workflow Diagram
The following diagram outlines the general synthetic workflow for creating a PROTAC using 1-
isothiocyanato-PEG4-Alcohol.
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PROTAC Synthesis Workflow using 1-isothiocyanato-PEG4-Alcohol
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Caption: A three-step workflow for the synthesis of a PROTAC molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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